2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
CAS No.:
Cat. No.: VC17275076
Molecular Formula: C26H32N2O2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N2O2 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1 |
| Standard InChI Key | LJWGDPWOMPINOU-FGZHOGPDSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a biphenyl scaffold linked to two (S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl groups at the 2 and 2' positions. Each oxazoline ring contains a stereogenic center at the 4-position, which adopts an (S)-configuration, as confirmed by its IUPAC name: (4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole . The tert-butyl groups induce steric bulk, while the oxazoline nitrogen atoms serve as electron donors for metal coordination.
The molecular formula is C<sub>26</sub>H<sub>32</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 404.5 g/mol . Key spectroscopic identifiers include:
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InChIKey: LJWGDPWOMPINOU-FGZHOGPDSA-N
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Canonical SMILES: CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C
Stereochemical Implications
The (S)-configuration at both oxazoline centers creates a -symmetric geometry, which enhances enantioselectivity in catalytic applications. This symmetry reduces the number of possible transition states in metal-ligand complexes, favoring the formation of a single enantiomer. Computational studies of analogous oxazoline ligands suggest that the tert-butyl groups stabilize the preferred conformation through van der Waals interactions with the biphenyl moiety .
Synthesis and Purification
Synthetic Routes
A practical synthesis begins with commercially available precursors, adapting methodologies from related ligands (e.g., (S)-t-BuPyOx) . The process involves three key steps:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amide formation | Picolinic acid, tert-leucinol, N-methylmorpholine | 85% |
| 2 | Cyclization | Thionyl chloride, CH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT | 75% |
| 3 | Biphenyl coupling | Suzuki-Miyaura coupling, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 64% |
Step 1: Condensation of picolinic acid with (S)-tert-leucinol forms a secondary amide intermediate. Step 2: Cyclization using thionyl chloride generates the oxazoline ring . Step 3: A palladium-catalyzed Suzuki coupling links two oxazoline-phenyl units via a biphenyl bridge.
Purification Challenges
The final product often requires chromatography over silica gel or recrystallization from hexane/ethyl acetate mixtures. Residual palladium catalysts (<0.1%) are removed via chelating resins.
Applications in Asymmetric Catalysis
Transition Metal Coordination
The ligand forms stable complexes with metals such as Rh(III), Ir(I), and Pd(II). For example, the [Rh(COD)(L)]<sup>+</sup> complex (COD = 1,5-cyclooctadiene; L = ligand) catalyzes asymmetric hydrogenation of α-dehydroamino acids with enantiomeric excess (ee) >95%. The tert-butyl groups shield the metal center, while the oxazoline nitrogens modulate electron density.
Representative Reactions
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Asymmetric Aldol Reactions: The ligand-Pd(II) complex promotes aldol additions between ketones and aldehydes, achieving ee values of 88–92%.
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C–H Functionalization: In Ir-catalyzed C–H borylation, the ligand enables regioselective functionalization of arenes with >90% selectivity.
Comparative Analysis with Related Ligands
The biphenyl ligand balances solubility and selectivity, outperforming pyridine-based analogues but lagging behind binaphthyl systems in enantioselectivity.
Research Gaps and Future Directions
Despite its promise, limited studies quantify the ligand’s performance in non-hydrogenation reactions (e.g., cyclopropanations). Additionally, computational modeling of its metal complexes could optimize steric parameters for specific substrates. Recent advances in photoactivated catalysis suggest untapped potential in light-driven asymmetric synthesis.
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